molecular formula C23H25NO5 B2597391 2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid CAS No. 2137786-89-9

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid

Cat. No.: B2597391
CAS No.: 2137786-89-9
M. Wt: 395.455
InChI Key: OHEXMIDEHWZARW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid is a complex organic compound known for its unique structural properties. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines. This compound is of significant interest in various fields of scientific research due to its versatile applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid typically involves multiple steps. One common method starts with the protection of the amine group using the Fmoc group. This is followed by the introduction of the cyclohexyl group through a series of reactions involving cyclohexylamine and appropriate coupling reagents. The final step involves the attachment of the oxyacetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Fmoc-protected amine site.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is employed in the study of protein interactions and enzyme mechanisms.

    Industry: The compound is used in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of 2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amine group during peptide synthesis, preventing unwanted side reactions. The compound can also interact with enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic Acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic Acid

Uniqueness

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of the cyclohexyl group and the oxyacetic acid moiety differentiates it from other similar compounds, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c25-22(26)14-28-16-11-9-15(10-12-16)24-23(27)29-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEXMIDEHWZARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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